molecular formula C8H15ClO B2912415 1-(tert-Butoxy)-3-chlorocyclobutane CAS No. 1909287-23-5

1-(tert-Butoxy)-3-chlorocyclobutane

Cat. No.: B2912415
CAS No.: 1909287-23-5
M. Wt: 162.66
InChI Key: KAQAJHBYLUNSME-LJGSYFOKSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(tert-Butoxy)-3-chlorocyclobutane is an organic compound characterized by a cyclobutane ring substituted with a tert-butoxy group and a chlorine atom

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(tert-Butoxy)-3-chlorocyclobutane typically involves the reaction of cyclobutyl chloride with tert-butyl alcohol in the presence of a strong base such as potassium tert-butoxide. The reaction is carried out under anhydrous conditions to prevent hydrolysis and to ensure high yield. The general reaction scheme is as follows:

Cyclobutyl chloride+tert-Butyl alcoholKOtBuThis compound\text{Cyclobutyl chloride} + \text{tert-Butyl alcohol} \xrightarrow{\text{KOtBu}} \text{this compound} Cyclobutyl chloride+tert-Butyl alcoholKOtBu​this compound

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of flow microreactor systems can enhance the efficiency and sustainability of the process .

Chemical Reactions Analysis

Types of Reactions: 1-(tert-Butoxy)-3-chlorocyclobutane undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as hydroxide ions, leading to the formation of 1-(tert-Butoxy)cyclobutanol.

    Elimination Reactions: Under strong basic conditions, the compound can undergo elimination to form cyclobutene derivatives.

    Oxidation Reactions: The tert-butoxy group can be oxidized to form tert-butyl hydroperoxide.

Common Reagents and Conditions:

Major Products:

    1-(tert-Butoxy)cyclobutanol: Formed via nucleophilic substitution.

    Cyclobutene Derivatives: Formed via elimination reactions.

Scientific Research Applications

1-(tert-Butoxy)-3-chlorocyclobutane has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(tert-Butoxy)-3-chlorocyclobutane involves its interaction with various molecular targets. The tert-butoxy group can act as a protecting group for amines in organic synthesis, and the chlorine atom can participate in nucleophilic substitution reactions. The pathways involved include the formation of carbocations and subsequent nucleophilic attack .

Comparison with Similar Compounds

Uniqueness: 1-(tert-Butoxy)-3-chlorocyclobutane is unique due to the presence of both a tert-butoxy group and a chlorine atom on the cyclobutane ring

Properties

IUPAC Name

1-chloro-3-[(2-methylpropan-2-yl)oxy]cyclobutane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15ClO/c1-8(2,3)10-7-4-6(9)5-7/h6-7H,4-5H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KAQAJHBYLUNSME-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC1CC(C1)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15ClO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

162.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.